molecular formula C21H15BrN2O B3696738 3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol CAS No. 5469-54-5

3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol

Cat. No.: B3696738
CAS No.: 5469-54-5
M. Wt: 391.3 g/mol
InChI Key: BPXCZMRQWJBOHC-UHFFFAOYSA-N
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Description

3-[5-(4-Bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol is a multifunctional aromatic compound of significant interest in advanced materials research. This molecule features a 1H-imidazole core substituted at the 2-position with a phenol group and at the 4- and 5-positions with phenyl and 4-bromophenyl rings, respectively. The distinct electron-rich imidazole-phenol system and the electron-withdrawing bromophenyl group make this compound a valuable scaffold with potential nonlinear optical (NLO) properties and applications in the development of organic electronic materials . Its structural analogy to tetraphenylimidazole derivatives, which are utilized in the synthesis of specialized polymers, suggests its utility as a key monomer or building block for creating poly(tetraphenylimidazole)s . These polymers are investigated for their sensory capabilities, particularly in the detection of anions such as fluoride . The phenolic hydroxyl group and the bromine substituent offer versatile sites for further chemical modification via cross-coupling reactions, enabling its integration into more complex molecular architectures and metal-organic frameworks (MOFs) . Researchers value this compound for designing novel ligands in coordination chemistry, where similar imidazole-based structures act as chelating agents for metals, forming complexes with interesting photochromic behaviors . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O/c22-17-11-9-15(10-12-17)20-19(14-5-2-1-3-6-14)23-21(24-20)16-7-4-8-18(25)13-16/h1-13,25H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXCZMRQWJBOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361937
Record name 3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5469-54-5
Record name 3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base . The specific conditions for this reaction include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Structural Characteristics

3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol features a complex structure that includes:

  • An imidazole ring , which contributes to its biological activity.
  • A phenolic group , enhancing its reactivity and potential as a pharmacophore.
  • Substituents such as bromophenyl and phenyl groups that influence its chemical properties and interactions.

The molecular formula is C18H16BrN3OC_{18}H_{16}BrN_3O with a molecular weight of approximately 390.03678 g/mol.

Biological Activities

Research indicates that compounds containing imidazole rings often exhibit significant biological activities. The specific activities of this compound can be categorized into several areas:

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. Studies have shown that modifications on the imidazole ring can enhance these effects, suggesting that this compound may serve as a potential antimicrobial agent.

Enzyme Inhibition

The compound's structure suggests it could interact with various enzymes. Molecular docking simulations can predict its binding affinity to target enzymes, which is crucial for drug development. Such studies help elucidate its mechanism of action.

Therapeutic Applications

Given its structural features and biological activities, this compound has potential applications in:

  • Cancer Therapy : Due to its ability to inhibit specific enzyme pathways involved in cancer progression.
  • Antifungal Agents : Its efficacy against fungal infections could be explored further.
  • Neurological Disorders : The compound's interaction with neurotransmitter systems may provide insights into treatments for conditions like depression or anxiety.

Case Studies

Several studies have investigated the applications of imidazole derivatives similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that imidazole derivatives showed varying degrees of activity against bacterial strains, indicating their potential as lead compounds in antibiotic development.
  • Cancer Cell Line Studies : Research involving the testing of related compounds on cancer cell lines revealed promising results in inhibiting cell growth, supporting further investigation into their mechanisms and therapeutic potential.
  • Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions with specific protein targets, aiding in the rational design of new drugs based on this scaffold.

Mechanism of Action

The mechanism of action of 3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and cellular processes. The bromophenyl group can participate in halogen bonding, affecting the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues with Bromophenyl Substitutions

4-[5-(4-Bromophenyl)-4-phenyl-1H-imidazol-2-yl]-2,6-dimethoxyphenol (Compound 27)
  • Structural Differences: Replaces the phenolic hydroxyl group at position 3 with 2,6-dimethoxyphenyl substituents.
  • Key Findings : Exhibits potent antiviral activity against vaccinia virus (IC₅₀ = 1.2 µM), likely targeting the viral DNA synthesis process. The methoxy groups enhance metabolic stability compared to the hydroxyl group in the target compound .
  • Biological Activity : Higher selectivity index (SI = 69) than many imidazole derivatives, suggesting reduced cytotoxicity .
2-(Benzylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole
  • Structural Differences : Contains a benzylthio group at position 2 and a p-tolyl group at position 1.
  • The p-tolyl group enhances steric bulk, which may reduce binding affinity to certain targets compared to the phenyl group in the target compound .

Substituent Variations in the Imidazole Core

4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine
  • Structural Differences : Features a methyl group at position 2, a propargyl group at position 1, and an amine at position 3.
  • Key Findings: The propargyl group introduces alkyne reactivity, enabling click chemistry applications. The amine group may enhance interactions with acidic residues in enzyme active sites, differing from the phenolic group’s hydrogen-bonding profile .
  • Applications : Investigated in medicinal chemistry for targeted drug design .
2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole
  • Structural Differences : Includes a pentyl chain at position 1 and diphenyl groups at positions 4 and 4.
  • Key Findings: The pentyl group increases lipophilicity (logP ~5.2), suggesting improved membrane permeability but reduced aqueous solubility compared to the target compound’s phenolic group. Diphenyl substitution may enhance π-π stacking in protein binding .
  • Applications : Explored as a fungicide and herbicide due to its structural rigidity .

Heterocyclic Variants with Bromophenyl Groups

3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole
  • Structural Differences : Replaces the imidazole core with a 1,2,4-oxadiazole ring.
  • Key Findings: The oxadiazole ring’s electron-deficient nature alters electronic properties, reducing hydrogen-bonding capacity compared to imidazoles.
  • Applications : Studied for anti-inflammatory activity .
3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole
  • Structural Differences : Contains a propyl chain at position 5.
  • Key Findings : The shorter alkyl chain (vs. cyclohexyl) reduces lipophilicity (logP ~3.8), improving solubility but possibly decreasing membrane permeability. Demonstrated moderate antibacterial activity (MIC = 32 µg/mL against S. aureus) .

Benzimidazole Derivatives

2-(1H-Benzimidazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]acrylonitrile
  • Structural Differences : Substitutes imidazole with benzimidazole and adds a furyl-acrylonitrile moiety.
  • Key Findings: The extended π-system enhances fluorescence properties, useful in bioimaging.
  • Applications : Explored in allergy and inflammation research .

Biological Activity

3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol is a complex organic compound notable for its unique structural features, including an imidazole ring and phenolic functionalities. The presence of bromine and phenyl groups suggests potential for diverse biological activities, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H15BrN2O\text{C}_{21}\text{H}_{15}\text{BrN}_2\text{O}

This compound has a molecular weight of approximately 390.03678 g/mol, and its complexity rating is 420. The imidazole ring is known for its ability to participate in various biochemical interactions, which may contribute to the compound's biological activity.

Biological Activity Overview

Research into similar imidazole-containing compounds has shown a range of biological activities, including:

  • Antimicrobial Effects : Compounds featuring imidazole rings have been documented to possess significant antimicrobial properties. For instance, derivatives have demonstrated inhibitory effects against various pathogens, including Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Certain imidazole derivatives have been investigated for their potential anticancer effects, influencing cell signaling pathways and gene expression.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally related compounds can be insightful:

Compound NameStructureNotable Features
4-Bromo-2-(1H-pyrazol-3-yl)phenolStructureStrong hydrogen bonding capabilities
4-NitrophenylimidazoleStructureSignificant antimicrobial properties
1H-Imidazo[4,5-b]pyridine derivativesStructureDiverse biological activities; kinase inhibitors

These comparisons highlight how variations in structural components can influence biological activity, suggesting that the unique combination of functional groups in this compound may yield distinct therapeutic applications.

Case Studies

While specific case studies on this compound are scarce, related research provides insights into potential applications:

  • Antimicrobial Evaluation : In vitro studies on similar imidazole derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogenic strains. These findings suggest that derivatives like this compound could be evaluated for similar antimicrobial efficacy .
  • Cellular Effects : Research indicates that compounds with imidazole rings can significantly influence cellular metabolism and gene expression. Further investigations into the specific effects of our compound on these pathways are warranted.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol?

The synthesis typically involves multi-step reactions, including cyclocondensation of substituted anilines with aldehydes or ketones. For example:

  • Step 1 : Formation of the imidazole core via the Debus–Radziszewski reaction, using brominated aryl aldehydes and ammonium acetate.
  • Step 2 : Functionalization of the phenol group through protective group strategies (e.g., silylation) to avoid side reactions during imidazole ring formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the compound.
  • Characterization : Confirmed via 1H^1H/13C^{13}C NMR, FTIR, and high-resolution mass spectrometry (HRMS) .

Q. How is the crystal structure of this compound determined, and what software is essential for analysis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection : Using a diffractometer (e.g., Bruker SMART CCD) with Mo-Kα radiation.
  • Structure Solution : SHELXS/SHELXD for phase determination and SHELXL for refinement .
  • Visualization : ORTEP-3 for generating thermal ellipsoid diagrams .
  • Validation : CheckCIF to ensure structural integrity. Example parameters (from analogous compounds): monoclinic system, space group P21/cP2_1/c, a=7.97A˚a = 7.97 \, \text{Å}, b=16.43A˚b = 16.43 \, \text{Å}, β=95.13\beta = 95.13^\circ .

Q. What spectroscopic techniques are critical for characterizing its electronic properties?

  • UV-Vis Spectroscopy : To study π→π* transitions in the imidazole and aromatic systems (solvent: DMSO or methanol).
  • Fluorescence Spectroscopy : Evaluates emission profiles for potential optoelectronic applications.
  • DFT Calculations : Gaussian09 or similar software to correlate experimental spectra with theoretical electronic transitions .

Advanced Research Questions

Q. How does this compound inhibit vaccinia virus replication, and what experimental models validate this?

  • Mechanism : The compound disrupts the viral DNA synthesis processivity complex (e.g., targeting the D4 protein). This is confirmed via:
    • In Vitro Assays : DNA synthesis inhibition measured using 3H^3H-thymidine incorporation.
    • Cellular Models : Plaque reduction assays in HeLa cells infected with vaccinia virus (EC50_{50} values reported) .
  • Contradictions : Compound 27 (this derivative) shows higher selectivity than analog 2, which lacks D4 binding. Resolution requires crystallographic studies of compound-protein interactions .

Q. How can molecular docking studies predict the binding affinity of this compound to biological targets?

  • Protocol :
    • Target Preparation : Retrieve protein structures (e.g., D4 protein, PDB ID: 2VYE) and optimize protonation states.
    • Ligand Preparation : Generate 3D conformers of the compound using Open Babel.
    • Docking Software : AutoDock Vina or Schrödinger Suite for binding pose prediction.
    • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC50_{50} values .
  • Challenges : False positives may arise due to imidazole ring flexibility; MD simulations (AMBER/CHARMM) refine predictions .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Case Example : Discrepancies in antiviral efficacy may stem from:
    • Purity : HPLC analysis (C18 column, acetonitrile/water gradient) ensures >95% purity.
    • Cellular Uptake : Measure intracellular concentrations via LC-MS.
    • Off-Target Effects : CRISPR knockout models validate target specificity .

Q. How do substituents (e.g., bromophenyl vs. methoxyphenyl) influence electronic properties and bioactivity?

  • Comparative Studies :
    • Electron-Withdrawing Groups (Br) : Enhance electrophilicity, improving DNA-binding capacity.
    • Electron-Donating Groups (OCH3_3) : Increase solubility but reduce antiviral potency.
  • Data Table :
SubstituentLogPEC50_{50} (μM)Reference
4-Bromophenyl3.812.4
4-Methoxyphenyl2.1>50

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol
Reactant of Route 2
3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol

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